Gamma-decalactone-d4 is classified as a lactone, specifically a cyclic ester. It is derived from the oxidation of fatty acids, particularly ricinoleic acid. The deuterated version, with four deuterium atoms replacing hydrogen atoms, is useful in various scientific applications, including studies involving metabolic pathways and reaction mechanisms due to its unique isotopic labeling.
The synthesis of gamma-decalactone-d4 can be achieved through several methods:
The biotechnological method has been optimized using statistical design methods to improve yield and efficiency. Factors such as substrate concentration, pH, and oxygen transfer rates are critical for maximizing production rates .
Gamma-decalactone-d4 has a molecular formula of C10H18O2 with the following structural characteristics:
Gamma-decalactone-d4 participates in various chemical reactions, primarily involving:
The synthesis often requires monitoring through techniques such as gas chromatography and nuclear magnetic resonance spectroscopy to ensure purity and yield .
The mechanism by which gamma-decalactone-d4 is synthesized involves several enzymatic steps:
The efficiency of this process can be influenced by environmental conditions such as temperature, pH, and aeration rates, which affect enzyme activity during fermentation .
Gamma-decalactone-d4 finds applications in various scientific fields:
Gamma-Decalactone-d4 (CAS No. 1394230-29-5) is a deuterium-labeled isotopologue of the naturally occurring flavor compound gamma-decalactone (CAS No. 706-14-9). This specialized chemical features four deuterium atoms (²H or D) strategically positioned at the gamma and delta carbon positions of its molecular structure. Its chemical formula is C₁₀H₁₄D₄O₂, with a molecular weight of 174.28 g/mol, compared to 170.25 g/mol for the non-deuterated form. The compound exists as a colorless liquid with a characteristic fruity, peach-like aroma profile similar to its natural counterpart but distinguished by its isotopic signature [4] [5].
The core structure consists of a five-membered lactone ring (γ-lactone) with a hexyl side chain. Deuterium substitution occurs specifically at the carbon atoms adjacent to the carbonyl group within the lactone ring system, creating a stable isotopomer with minimal perturbation to the molecular geometry while significantly altering its mass profile. This precise deuteration pattern is crucial for maintaining the compound's chemical behavior while enabling mass spectrometric differentiation. Gamma-Decalactone-d4 exhibits identical polarity and similar volatility to the non-deuterated compound but can be distinguished through mass spectrometry due to its +4 mass unit difference [4] [8].
Table 1: Structural Characteristics of Gamma-Decalactone-d4
Property | Gamma-Decalactone-d4 | Non-deuterated Gamma-Decalactone |
---|---|---|
CAS Number | 1394230-29-5 | 706-14-9 |
Molecular Formula | C₁₀H₁₄D₄O₂ | C₁₀H₁₈O₂ |
Molecular Weight | 174.28 g/mol | 170.25 g/mol |
Lactone Type | γ-lactone | γ-lactone |
Deuteration Position | Gamma/delta carbons | None |
Purity Specification | ≥95% (research grade) | ≥97% (food/fragrance grade) |
Deuterium labeling serves as an indispensable tool in modern analytical chemistry, particularly for the accurate quantification of flavor compounds in complex matrices. Gamma-Decalactone-d4 functions as an internal standard in Stable Isotope Dilution Assays (SIDA), where its near-identical chemical behavior to natural gamma-decalactone coupled with mass spectrometric distinguishability enables precise quantification. When added to samples at known concentrations prior to extraction, it corrects for analyte losses during sample preparation and matrix effects during instrumental analysis [3] [8].
The synthesis of deuterated lactones typically involves selective deuteration of precursor molecules. Gamma-Decalactone-d4 can be synthesized through the lactonization of deuterated 4-hydroxydecanoic acid under acidic conditions (4-Hydroxydecanoic acid → Gamma decalactone + H₂O). Alternative routes include biotransformation processes using microorganisms capable of metabolizing specifically deuterated fatty acid precursors. The deuterium incorporation must be strategically positioned to ensure metabolic stability during analytical procedures, typically achieved by deuteration at non-labile positions that resist exchange with protic solvents [4] [3] [9].
Table 2: Applications of Deuterated Lactones in Flavor Research
Application | Mechanism | Research Benefit |
---|---|---|
Stable Isotope Dilution Assay (SIDA) | Co-analysis of natural and deuterated forms | Enables precise quantification in complex matrices |
Metabolic Pathway Tracing | Isotopic labeling of precursors | Tracks biogenesis routes in fruits and fermentation |
Aroma Release Studies | Distinguish endogenous vs. added compounds | Monitors flavor release kinetics in real-time |
Synergistic Effect Analysis | Isotopically distinct compounds | Investigates odor perception interactions |
The fundamental advantage of Gamma-Decalactone-d4 in research stems from its ability to serve as an isotopic tracer that does not alter the chemical or sensory properties of the target analyte. This allows researchers to investigate the formation pathways of gamma-decalactone in biological systems, monitor its stability during food processing, and quantify trace amounts in environmental samples without interference from the natural background. Studies have demonstrated that lactones follow specific biogenetic pathways involving lipoxygenase-mediated oxidation of unsaturated fatty acids (e.g., linoleic acid and linolenic acid), followed by enzymatic transformations and acid-catalyzed cyclization [1] [3]. Gamma-Decalactone-d4 and similar deuterated standards enable precise tracking of these biochemical transformations without disrupting the natural systems under investigation.
The strategic deuteration in Gamma-Decalactone-d4 creates subtle but analytically significant differences from its non-deuterated counterpart. While both compounds share identical sensory properties due to their structural similarity, their physicochemical behaviors diverge in ways that are crucial for analytical applications. The increased molecular mass slightly reduces vapor pressure and alters retention times in gas chromatography, with deuterated analogs typically eluting slightly earlier than their non-deuterated counterparts. This chromatographic separation enables baseline resolution for accurate quantification [3] [8].
The mass spectrometric fragmentation patterns of these compounds differ diagnostically. Natural gamma-decalactone (C₁₀H₁₈O₂) displays characteristic fragment ions at m/z 85, 99, and 71, corresponding to cleavage products of the lactone ring and alkyl chain. Gamma-Decalactone-d4 exhibits analogous fragments shifted by +4 mass units (m/z 89, 103, and 75), providing specific detection channels free from interference. This mass shift is particularly valuable when analyzing complex samples where co-eluting compounds might obscure detection of the target analyte in single ion monitoring mode [3] [4].
Table 3: Comparative Properties of Gamma-Decalactone Isotopologues
Property | Gamma-Decalactone-d4 | Non-deuterated Gamma-Decalactone | Significance |
---|---|---|---|
Molecular Mass | 174.28 g/mol | 170.25 g/mol | MS differentiation |
Boiling Point | ~279°C | 281°C | Similar volatility |
Log P (Octanol-Water) | 3.0 | 3.0 | Identical hydrophobicity |
Key MS Fragments | m/z 89, 103, 75 | m/z 85, 99, 71 | Diagnostic detection |
Detection Threshold | Not sensorially relevant | 11 ppb | Sensory equivalence |
Natural Occurrence | Synthetic only | Naturally occurring in fruits | Analytical utility |
The sensory characteristics remain virtually identical between isotopologues, as deuterium substitution does not affect odorant-receptor interactions at the molecular level. Both compounds exhibit the characteristic "fresh, oily, waxy peach, coconut, buttery sweet" aroma profile at 100% concentration. This sensory equivalence is crucial for studies investigating aroma release and perception, where the deuterated compound can serve as an internal standard without altering the sensory profile of the sample [5] [7]. Research has demonstrated that gamma-decalactone contributes significantly to peach aroma during postharvest ripening (0-4 days storage), where its concentration increases alongside other key aroma compounds such as hexyl acetate and (Z)-3-hexenyl acetate [1].
The metabolic behavior of Gamma-Decalactone-d4 in biological systems closely mirrors that of its non-deuterated counterpart, with minor kinetic isotope effects causing only subtle differences in reaction rates. This near-identical behavior makes it invaluable for studying the bioconversion of lactones in fruits, microorganisms, and mammalian systems. Recent studies on postharvest ripening have demonstrated that lactone formation in peaches occurs through specific metabolic pathways involving linoleic acid, linolenic acid, and oleic acid as precursors [1]. Gamma-Decalactone-d4 serves as an essential tool for elucidating these complex biochemical transformations without introducing structural modifications that could alter metabolic processing.
Table 4: Isotopic Standards for Lactone Quantification in Food Research
Deuterated Standard | Target Compound | Application | Reference Technique |
---|---|---|---|
Gamma-Decalactone-d4 | Gamma-Decalactone | Peach, apricot, dairy products | SPE-GC-MS |
Gamma-Nonalactone-d7 | Gamma-Nonalactone | Wine, stone fruits | SPE-GC-MS [3] |
Gamma-Decalactone-d7 | Gamma-Decalactone | Fermented beverages | HS-SPME-GC-MS [8] |
Gamma-Dodecalactone-d7 | Gamma-Dodecalactone | Dairy, coconut products | SIDA-GC-MS |
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